molecular formula C8H7BrFNO3 B8668652 5-Bromo-2-(ethoxycarbonyl)-3-fluoropyridine 1-oxide

5-Bromo-2-(ethoxycarbonyl)-3-fluoropyridine 1-oxide

Cat. No. B8668652
M. Wt: 264.05 g/mol
InChI Key: PIOXSIXVRLMADE-UHFFFAOYSA-N
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Patent
US09382248B2

Procedure details

To a stirred solution of ethyl 5-bromo-3-fluoro-pyridine-2-carboxylate (2, 0.9 g, 3.63 mmol) in dichloromethane (50 mL) at 0° C. was added trifluoroacetic anhydride (1.52 g, 7.26 mmol), urea hydrogen peroxide (0.72 g, 7.62 mmol). The reaction mixture was stirred at room temperature overnight. After the oxidation was complete the reaction mixture was neutralized with a dipotassium hydrogenphosphate solution and quenched with a sodium bisulfite solution. The product was extracted with dichloromethane (2×100 mL). The organic layers were separated, dried with magnesium sulfate, filtered and concentrated to dryness under vacuum to afford ethyl 5-bromo-3-fluoro-1-oxido-pyridin-1-ium-2-carboxylate (3) as an off-white solid. Yield: 0.9 g, 89%; MS (ESI) m/z 265.95 [M+1]+; 1H NMR (400 MHz, DMSO-d6) δ: 8.22 (s, 1H), 7.30-7.26 (m, 1H), 4.50 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
dipotassium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([F:13])[C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6][CH:7]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=[O:17].OO.NC(N)=O.P([O-])([O-])(O)=O.[K+].[K+]>ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([F:13])[C:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N+:6]([O-:17])[CH:7]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)C(=O)OCC)F
Name
Quantity
1.52 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
0.72 g
Type
reactant
Smiles
OO.NC(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
dipotassium hydrogenphosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a sodium bisulfite solution
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane (2×100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(C(=[N+](C1)[O-])C(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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